molecular formula C21H20BrNO2S B11513921 N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide

N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B11513921
M. Wt: 430.4 g/mol
InChI Key: KDJCRPDYCNJUNO-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics, and in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzylamine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Medicine: Possible use in developing new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis in bacteria, leading to antibacterial effects. The molecular targets and pathways would include enzymes like dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide
  • N-(4-fluorobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide
  • N-(4-methylbenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide

Uniqueness

N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The specific substitution pattern on the benzene rings also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C21H20BrNO2S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(2,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H20BrNO2S/c1-16-8-9-17(2)21(14-16)23(15-18-10-12-19(22)13-11-18)26(24,25)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3

InChI Key

KDJCRPDYCNJUNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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